molecular formula C9H7F2N3O2 B2582507 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2248327-18-4

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No. B2582507
CAS RN: 2248327-18-4
M. Wt: 227.171
InChI Key: CRWYGEOCCDMHPW-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” is a chemical compound that falls under the category of pyrazolo[4,3-b]pyridine derivatives . These compounds have been extensively studied due to their diverse biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .


Molecular Structure Analysis

The molecular formula of “5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” is C9H7F2N3O2 . The compound contains a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

The compound is likely to participate in reactions typical of pyrazolo[4,3-b]pyridines and carboxylic acids. For instance, it might undergo decarboxylation, esterification, or amide formation reactions . The difluoromethyl group could also participate in various reactions, as described in a review on difluoromethylation processes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . This process involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux .

Development of Fungicidally Active Succinate Dehydrogenase Inhibitors

The compound has been used in the preparation of novel fungicidally active succinate dehydrogenase inhibitors. These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds. Studies have revealed inhibitors of myeloid cell leukemia among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines and potential agents for the treatment of autoimmune diseases among 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylic acid amides .

Synthesis of Trifluoromethylpyridines

Although not directly mentioned, the compound’s structure suggests potential use in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Precision Fiber Optic Inertial Measurement/Navigation Unit

While the compound’s name “EN300-6495702” is similar to the product name “EN-300” of a Precision Fiber Optic Inertial Measurement/Navigation Unit , it’s important to note that these are not the same. The EN-300 is a product developed by EMCORE for navigation purposes .

Environmental Meter

Similarly, the compound’s name “EN300-6495702” is similar to the product name “EN300” of a 5-in-1 Environmental Meter developed by Teledyne FLIR . Again, these are not the same. The EN300 Environmental Meter is a device used for measuring humidity, temperature, air velocity, light, and sound .

Future Directions

The field of pyrazolo[4,3-b]pyridine derivatives is a promising area of research due to the diverse biological activity of these compounds . Future research could focus on exploring the biological activities of “5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” and its derivatives, as well as optimizing their synthesis.

properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWYGEOCCDMHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid

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